{[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea
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Overview
Description
{[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of {[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea typically involves a series of organic reactions. One common method includes the condensation of 3-oxo-2-benzofuran-1(3H)-ylidene with hydrazinecarbothioamide under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve cost-effectiveness and efficiency .
Chemical Reactions Analysis
{[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea undergoes various chemical reactions, including:
Scientific Research Applications
{[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
{[(3-hydroxy-2-benzofuran-1-yl)methylidene]amino}thiourea can be compared with other benzofuran derivatives such as N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide . While both compounds share a benzofuran core, they differ in their functional groups and overall structure, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C10H9N3O2S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H9N3O2S/c11-10(16)13-12-5-8-6-3-1-2-4-7(6)9(14)15-8/h1-5,14H,(H3,11,13,16) |
InChI Key |
DLXCYPPVWBTDNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NNC(=S)N |
Origin of Product |
United States |
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